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Cat. No.: B8101093

Get Quote

Executive Summary
Thielavin B is a fungal secondary metabolite belonging to the depside class (specifically a

para-depside trimer).[1] Structurally characterized by three hydroxybenzoic acid units linked via

ester bonds, it has emerged as a privileged scaffold for inhibiting enzymes involved in glucose

metabolism and inflammation.

While historically noted for prostaglandin biosynthesis inhibition, its primary value in modern

drug development lies in its specific inhibition of Glucose-6-Phosphatase (G6Pase), a key

enzyme in hepatic gluconeogenesis.[2][3] This guide compares Thielavin B with its analogues

(Thielavin A and Thielavin G), elucidating how specific structural modifications—particularly

methylation patterns and chain length—dramatically alter potency against G6Pase and

secondary targets like Telomerase.

Key Performance Metrics:

Primary Target: Glucose-6-Phosphatase (G6Pase)[1][2][3][4][5][6]

Most Potent Analogue: Thielavin G (IC₅₀ = 0.33 µM)[1][2][7]
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Standard Reference: Thielavin B (IC₅₀ = 5.5 µM)[1][2][7]

Chemical Architecture & Scaffold Analysis[1][2][3]
The Thielavin scaffold is a tridepside, consisting of three substituted benzoic acid rings (A, B,

and C) linked by ester functionalities. The biological activity is strictly governed by the integrity

of this trimeric backbone and the substitution pattern on the aromatic rings.

Core Structure Differentiation
The primary difference between the major analogues lies in the methylation of the phenolic

hydroxyl groups and the alkyl side chains.

Compound Molecular Formula
Structural
Characteristic (R-
Group Variation)

Key Feature

Thielavin A C₂₉H₃₀O₁₀
Phenolic Hydroxyls

(Free -OH)

Lower lipophilicity;

High H-bond donor

capacity.[2][3]

Thielavin B C₃₁H₃₄O₁₀
Methoxy Groups (-

OMe)

Methylated variants of

Ring A/B hydroxyls;

Higher lipophilicity.[1]

[2][3]

Thielavin G Proprietary/Complex
Optimized Side

Chains

Structural modification

of alkyl groups

yielding 15x potency

increase.[2][3]

Visualization of the Signaling Target (G6Pase)
Thielavin B intervenes in the final step of gluconeogenesis.[1] The following diagram illustrates

the pathway blockade.
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Caption: Thielavin B blocks the hydrolysis of G6P to Glucose, preventing hepatic glucose

output.[1][2][3]

Comparative SAR Analysis
The structure-activity relationship of Thielavins is defined by three critical rules derived from

comparative screening against rat hepatic microsomes.

Rule 1: The Tridepside Necessity
Hydrolysis studies confirm that the intact trimer is essential. Breakdown products (monomers or

dimers) lose virtually all inhibitory activity against G6Pase.[1][2][3]

Conclusion: The spatial arrangement of the three rings is required to span the active site or

allosteric pocket of the G6Pase complex.

Rule 2: The Carboxylic Acid Anchor
The terminal carboxylic acid on Ring C must remain free. Esterification or amidation of this

group results in a loss of potency, suggesting it forms a critical salt bridge or hydrogen bond

within the enzyme pocket.

Rule 3: Methylation and Potency (Thielavin A vs. B vs. G)
The methylation status of the phenolic oxygens dictates potency and selectivity.

Table 1: Comparative Inhibitory Potency (IC₅₀)
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Target Enzyme
Thielavin A
(Hydroxy)

Thielavin B
(Methoxy)

Thielavin G
(Optimized)

Interpretation

G6Pase (Rat

Liver)
4.6 µM 5.5 µM 0.33 µM

Methylation

(A→B) has

minimal effect;

Side-chain

optimization (G)

drives potency.

[1][2][3]

COX (PGH2

Synth)
12 µM > 50 µM N/A

A (Hydroxy) is

superior for

inhibiting PGH2

formation.[1][2]

COX (PGE2

Synth)
40 µM 9 µM N/A

B (Methoxy) is

superior for

inhibiting PGE2

conversion.[1][2]

[3]

Telomerase N/D 32 µM N/A

B shows

moderate

activity; likely

due to

hydrophobic

interactions.[2][3]

SAR Insight:

For G6Pase: The core scaffold is the driver. The difference between A (4.6 µM) and B (5.5

µM) is negligible, indicating the phenolic -OH/-OMe is not the primary binding determinant.[2]

However, Thielavin G's 15-fold increase in potency suggests that steric optimization of the

alkyl groups (methyl/ethyl positioning) is the key to high-affinity binding.

For Prostaglandin Synthesis: The SAR is highly specific. Thielavin A (free phenols)

preferentially inhibits the early step (Arachidonic acid → PGH2), while Thielavin B

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.mycocentral.eu/mycotoxins/2421
https://pubchem.ncbi.nlm.nih.gov/compound/Thielavin-A
https://pubchem.ncbi.nlm.nih.gov/compound/Thielavin-B
https://www.mycocentral.eu/mycotoxins/2421
https://pubchem.ncbi.nlm.nih.gov/compound/Thielavin-A
https://www.mycocentral.eu/mycotoxins/2421
https://pubchem.ncbi.nlm.nih.gov/compound/Thielavin-A
https://pubchem.ncbi.nlm.nih.gov/compound/Thielavin-B
https://pubchem.ncbi.nlm.nih.gov/compound/Thielavin-A
https://pubchem.ncbi.nlm.nih.gov/compound/Thielavin-B
https://pubchem.ncbi.nlm.nih.gov/compound/Thielavin-A
https://www.benchchem.com/product/b8101093/docs?utm_src=pdf-body#structure-activity-relationship-of-thielavin-b-and-analogues-a-technical-comparison-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8101093?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


(methylated) targets the downstream isomerase (PGH2 → PGE2).[1][2]

Experimental Protocols
To ensure reproducibility, the following self-validating protocols are recommended for

evaluating Thielavin analogues.

Protocol: Microsomal G6Pase Inhibition Assay
Objective: Determine IC₅₀ of Thielavin analogues against hepatic G6Pase.

Reagents:

Enzyme Source: Rat liver microsomes (frozen, protein conc. ~10 mg/mL).[1][2]

Substrate: Glucose-6-phosphate (G6P), 100 mM stock.[2][3]

Buffer: 40 mM Cacodylate buffer (pH 6.5).

Detection: Malachite Green Phosphate Detection Kit.

Workflow Diagram:
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PREPARATION
Thaw microsomes on ice.

Dilute to 1 mg/mL in Cacodylate buffer.

INCUBATION (Pre-treatment)
Add Thielavin analogue (0.1 - 100 µM).

Incubate 10 min @ 37°C.

REACTION START
Add G6P substrate (Final conc: 2 mM).

Incubate exactly 10 min.

TERMINATION
Add 10% TCA (Trichloroacetic acid).

Centrifuge 3000g x 5 min.

DETECTION
Transfer supernatant.

Add Malachite Green reagent.
Read Absorbance @ 620 nm.

Click to download full resolution via product page

Caption: Step-by-step workflow for the colorimetric G6Pase inhibition assay.

Validation Criteria:

Linearity: The control reaction (no inhibitor) must be linear with time (0–15 min) and protein

concentration.

Background: "Blank" samples (Enzyme + TCA added before substrate) must show negligible

absorbance.[1][2][3]

Positive Control: Chlorogenic acid or Vanadate can be used as a reference inhibitor.[2][3]

Protocol: Telomerase TRAP Assay (Brief)
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For researchers investigating the anti-cancer potential (Telomerase inhibition), the TRAP

(Telomeric Repeat Amplification Protocol) is the standard.[1]

Note: Thielavin B requires high concentrations (~32 µM) for activity.[1][2][3] Ensure DMSO

concentration in the final assay does not exceed 1%, as DMSO itself can affect Taq

polymerase activity in the amplification step.

References
Sakemi, S., et al. (2002).[7] "Thielavins as glucose-6-phosphatase (G6Pase) inhibitors:

producing strain, fermentation, isolation, structural elucidation and biological activities."[2][3]

[7][8] The Journal of Antibiotics, 55(11), 941-951.[2][8] Link

Kitahara, N., et al. (1981).[8] "Thielavin A and B, new inhibitors of prostaglandin biosynthesis

produced by Thielavia terricola."[9] The Journal of Antibiotics, 34(12), 1562-1568.[2][8] Link

Togashi, K., et al. (2001).[10] "Inhibition of telomerase activity by fungus metabolites,

CRM646-A and thielavin B." Bioscience, Biotechnology, and Biochemistry, 65(3), 651-653.

[2] Link

PubChem Database. "Thielavin B (CID 155686) Compound Summary."[1][2][3] National

Library of Medicine. Link[1][2][3]

Cayman Chemical. "Thielavin A Product Information."[2][3][8] Cayman Chemical Datasheet.

Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Thielavin j - Mycotoxin Database [mycocentral.eu]

2. Thielavin A | C29H30O10 | CID 194424 - PubChem [pubchem.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.mycocentral.eu/mycotoxins/2421
https://www.benchchem.com/product/b8101093/docs?utm_src=pdf-body#structure-activity-relationship-of-thielavin-b-and-analogues-a-technical-comparison-guide
https://www.mycocentral.eu/mycotoxins/2421
https://pubchem.ncbi.nlm.nih.gov/compound/Thielavin-A
https://pubchem.ncbi.nlm.nih.gov/compound/Thielavin-B
https://pubmed.ncbi.nlm.nih.gov/12546415/
https://pubchem.ncbi.nlm.nih.gov/compound/Thielavin-A
https://pubchem.ncbi.nlm.nih.gov/compound/Thielavin-B
https://pubmed.ncbi.nlm.nih.gov/12546415/
https://www.caymanchem.com/product/21767/thielavin-a
https://pubchem.ncbi.nlm.nih.gov/compound/Thielavin-A
https://www.caymanchem.com/product/21767/thielavin-a
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F12546415%2F
https://www.caymanchem.com/product/21767/thielavin-a
https://pubmed.ncbi.nlm.nih.gov/7333968/
https://pubchem.ncbi.nlm.nih.gov/compound/Thielavin-A
https://www.caymanchem.com/product/21767/thielavin-a
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F7334704%2F
https://academic.oup.com/bbb/article-abstract/65/3/651/5945443
https://www.benchchem.com/product/b8101093/docs?utm_src=pdf-body#structure-activity-relationship-of-thielavin-b-and-analogues-a-technical-comparison-guide
https://pubchem.ncbi.nlm.nih.gov/compound/Thielavin-A
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F11330684%2F
https://www.benchchem.com/product/b8101093/docs?utm_src=pdf-body#structure-activity-relationship-of-thielavin-b-and-analogues-a-technical-comparison-guide
https://www.mycocentral.eu/mycotoxins/2421
https://pubchem.ncbi.nlm.nih.gov/compound/Thielavin-A
https://pubchem.ncbi.nlm.nih.gov/compound/Thielavin-B
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F155686
https://www.mycocentral.eu/mycotoxins/2421
https://pubchem.ncbi.nlm.nih.gov/compound/Thielavin-A
https://pubchem.ncbi.nlm.nih.gov/compound/Thielavin-B
https://pubchem.ncbi.nlm.nih.gov/compound/Thielavin-A
https://pubchem.ncbi.nlm.nih.gov/compound/Thielavin-B
https://www.caymanchem.com/product/21767/thielavin-a
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.caymanchem.com%2Fproduct%2F18933
https://www.benchchem.com/product/b8101093?utm_src=pdf-custom-synthesis#bc-rfq
https://www.mycocentral.eu/mycotoxins/2421
https://pubchem.ncbi.nlm.nih.gov/compound/Thielavin-A
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8101093?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. 4-Carboxy-3-methoxy-2,5,6-trimethylphenyl 4-((2,4-dihydroxy-3,6-dimethylbenzoyl)oxy)-2-
methoxy-3,5,6-trimethylbenzoate | C31H34O10 | CID 155686 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. Glucose 6-phosphatase - Wikipedia [en.wikipedia.org]

6. researchgate.net [researchgate.net]

7. Thielavins as glucose-6-phosphatase (G6Pase) inhibitors: producing strain, fermentation,
isolation, structural elucidation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

8. caymanchem.com [caymanchem.com]

9. Thielavin A and B, new inhibitors of prostaglandin biosynthesis produced by Thielavia
terricola - PubMed [pubmed.ncbi.nlm.nih.gov]

10. academic.oup.com [academic.oup.com]

To cite this document: BenchChem. [Structure-Activity Relationship of Thielavin B and
Analogues: A Technical Comparison Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8101093/docs#structure-activity-relationship-of-
thielavin-b-and-analogues-a-technical-comparison-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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